N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-nitrobenzohydrazide
Overview
Description
N’-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-nitrobenzohydrazide is a complex organic compound characterized by its unique structure, which includes a brominated indole core and a nitrobenzohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-nitrobenzohydrazide typically involves multiple steps, starting with the bromination of an indole derivative. The brominated indole is then subjected to a condensation reaction with 2-nitrobenzohydrazide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in various substituted indole derivatives.
Scientific Research Applications
N’-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-nitrobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug development.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide
- N’-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-{2-nitrophenoxy}acetohydrazide
Uniqueness
N’-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-nitrobenzohydrazide is unique due to its specific combination of a brominated indole core and a nitrobenzohydrazide moiety. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4O4/c1-8-6-10-12(7-11(8)17)18-16(23)14(10)19-20-15(22)9-4-2-3-5-13(9)21(24)25/h2-7,18,23H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAPZRZAZCMUME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)C3=CC=CC=C3[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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